![molecular formula C18H21N3O4S B2841813 Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-86-4](/img/structure/B2841813.png)
Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
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Description
“Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate” is a complex organic compound. It contains a carbamate group, a thiophene ring, and a benzamido group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through carbamoylation . This involves a reaction of carbonylimidazolide with a nucleophile .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate”:
Antibacterial Applications
Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has shown significant antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, demonstrating effective growth inhibition. This makes it a potential candidate for developing new antibacterial agents to combat resistant bacterial strains .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Its ability to scavenge free radicals and chelate metals suggests its potential use in developing antioxidant therapies and supplements .
Antifungal Applications
Research indicates that Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can be effective against various fungal pathogens. Its antifungal properties make it a promising candidate for agricultural applications, particularly in protecting crops from fungal infections .
Catalysis in Organic Synthesis
This compound has been utilized as a catalyst in organic synthesis, particularly in reactions involving the formation of complex organic molecules. Its catalytic properties help in improving reaction efficiency and yield, making it valuable in the field of synthetic organic chemistry .
Pharmaceutical Development
Due to its diverse biological activities, Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is being explored for pharmaceutical applications. It has potential as a lead compound for developing new drugs targeting various diseases, including bacterial and fungal infections .
Agricultural Applications
Beyond its antifungal properties, this compound’s role in agriculture extends to its potential use as a pesticide or herbicide. Its effectiveness in controlling pests and weeds can contribute to more sustainable agricultural practices .
Material Science
In material science, Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is being investigated for its potential use in developing new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .
Environmental Applications
The compound’s ability to act as an antioxidant and its potential catalytic properties make it useful in environmental applications. It can be used in processes aimed at reducing environmental pollutants and improving the efficiency of waste treatment methods .
properties
IUPAC Name |
methyl N-[2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-10-11(2)26-17(14(10)16(23)20-18(24)25-5)19-15(22)12-6-8-13(9-7-12)21(3)4/h6-9H,1-5H3,(H,19,22)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGMWBTNOIZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate |
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